(4R,5R)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
Description
The compound “(4R,5R)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole” is a chiral dihydrooxazole derivative characterized by a benzo[b]thiophene moiety at position 2 and two phenyl groups at positions 4 and 5 of the oxazoline ring. Its stereochemistry (4R,5R) is critical for its biological activity and molecular interactions. This compound belongs to a class of heterocyclic molecules designed for antifungal applications, with studies demonstrating broad-spectrum activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus (MIC values: 0.03–2 μg/mL) . The benzo[b]thiophene moiety enhances lipophilicity and membrane penetration, while the dihydrooxazole scaffold stabilizes the compound’s conformation, facilitating target binding .
Properties
IUPAC Name |
(4R,5R)-2-(1-benzothiophen-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NOS/c1-3-9-16(10-4-1)21-22(17-11-5-2-6-12-17)25-23(24-21)20-15-18-13-7-8-14-19(18)26-20/h1-15,21-22H/t21-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJYTUADCWTVQR-FGZHOGPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC4=CC=CC=C4S3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=CC4=CC=CC=C4S3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NOS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4R,5R)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties, antioxidant capacity, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of (4R,5R)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole can be represented as follows:
- Molecular Formula : C₁₈H₁₅N₁O
- Molecular Weight : 355.45 g/mol
- CAS Number : 2757084-04-9
Antifungal Activity
Recent studies have demonstrated that derivatives of 4,5-dihydrooxazole exhibit significant antifungal activity. A series of compounds including (4R,5R)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole were synthesized and tested against various fungal strains.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A30 | Candida albicans | 0.03 μg/mL |
| A31 | Cryptococcus neoformans | 0.25 μg/mL |
| A33 | Aspergillus fumigatus | 2 μg/mL |
The results indicate that compounds A30 to A34 exhibited excellent broad-spectrum antifungal activity with MIC values ranging from 0.03 to 2 μg/mL against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus .
Antioxidant Activity
Antioxidant activity is a critical parameter for evaluating the therapeutic potential of compounds. The antioxidant capacity of (4R,5R)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole was assessed using various in vitro assays such as DPPH and FRAP.
| Assay Type | IC50 Value (μg/mL) |
|---|---|
| DPPH | 53.33 |
| FRAP | 21.1 |
These results suggest that the compound possesses significant antioxidant properties, making it a candidate for further research in the context of oxidative stress-related diseases .
Case Studies
A study conducted on a series of synthesized oxazole derivatives highlighted their potential as multifunctional agents with applications in photoprotection and anti-inflammatory activities. The compound BZTst6 demonstrated exceptional inhibitory action against 5-lipoxygenase with an IC50 value in the sub-micromolar range . This suggests that derivatives of (4R,5R)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole could be explored for anti-inflammatory applications.
Pharmacokinetic Properties
Pharmacokinetic evaluations in animal models have shown that certain derivatives like compound A31 exhibit favorable pharmacokinetic profiles with good metabolic stability in human liver microsomes. The half-lives observed were approximately 80.5 minutes and 69.4 minutes for A31 and A33 respectively .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that (4R,5R)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was tested against breast cancer cell lines (MCF-7) and demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
This table summarizes the antimicrobial efficacy observed in laboratory settings, indicating that the compound could serve as a lead for developing new antibiotics .
Neuroprotective Effects
Preliminary research suggests that (4R,5R)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole may possess neuroprotective properties. It has been implicated in reducing oxidative stress and inflammation in neuronal cells.
Case Study:
In an animal model of neurodegeneration induced by oxidative stress, administration of the compound resulted in a significant decrease in markers of oxidative damage and improved cognitive function as assessed by behavioral tests .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Dihydrooxazole Family
Several derivatives of 2-(benzo[b]thiophen-2-yl)-4,5-dihydrooxazole have been synthesized and evaluated for antifungal activity. For example:
- A30-A34 derivatives (from ): These compounds vary in substituents at positions 4 and 3. The target compound’s 4,5-diphenyl configuration exhibits superior activity (MIC: 0.03 μg/mL against C. albicans) compared to analogues with single phenyl or alkyl groups (e.g., 4-isopropyl or 4-tert-butyl derivatives in ), which show reduced potency due to decreased aromatic π-π stacking interactions .
- Stereoisomers : The (4R,5R) configuration is essential for activity. Diastereomers like (4S,5R) or (4R,5S) (e.g., compounds in ) display diminished antifungal efficacy, highlighting the role of stereochemistry in target binding .
Benzo[b]thiophene-Containing Compounds with Different Scaffolds
- Benzothiophene acrylonitriles (): Compounds like Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (GI50: <10 nM against cancer cells) share the benzo[b]thiophene unit but lack the dihydrooxazole ring. Their anticancer activity stems from tubulin inhibition, unlike the antifungal mechanism of dihydrooxazoles .
- Thiazole-pyrazolyl benzoxazoles (): Hybrid structures (e.g., 2-(1-(4-(4-bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole ) show antimicrobial activity but require higher concentrations (MIC: 8–32 μg/mL) than the target compound, suggesting dihydrooxazoles are more potent .
Substituent Effects on Activity and Solubility
- Aromatic vs. Alkyl Substituents : The 4,5-diphenyl groups in the target compound enhance antifungal activity compared to alkylated analogues (e.g., 4-isobutyl in ). Aromatic groups improve binding to fungal cytochrome P450 enzymes, while alkyl chains reduce solubility and target affinity .
- Halogenated Analogues: Chloro or fluoro substituents on aryl rings (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...thiazole in ) improve antimicrobial activity but introduce metabolic stability challenges absent in the non-halogenated target compound .
Preparation Methods
Mechanism and Stereochemical Control
The reaction proceeds via activation of the hydroxyl group by perfluorobutanesulfonyl fluoride (PFBSF) , forming a sulfonate intermediate. Subsequent intramolecular nucleophilic attack by the amide nitrogen generates the oxazoline ring. Crucially, the bulky base DBU mitigates epimerization by favoring an Sₙ2 pathway, preserving the erythro configuration of the starting amino alcohol.
Coupling Strategies for Benzo[b]thiophene Incorporation
Two principal routes exist for introducing the benzo[b]thiophene group:
Pre-Cyclization Coupling
Benzo[b]thiophene-2-carbonyl chloride is reacted with (1R,2R)-1,2-diphenyl-2-aminoethanol to form the N-acylamino alcohol. This approach ensures regioselectivity but requires stringent purification to isolate the diastereomerically pure precursor.
Post-Cyclization Functionalization
The oxazoline core is first synthesized, followed by cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the benzo[b]thiophene moiety. While flexible, this method risks side reactions at the oxazoline’s electron-rich nitrogen.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Dichloromethane (DCM) is optimal for cyclization, balancing substrate solubility and reaction rate. Elevated temperatures (>30°C) promote epimerization, whereas room temperature (22°C) maximizes yield and stereoselectivity.
Base Selection
DBU outperforms weaker bases (e.g., DIPEA) by accelerating sulfonate formation without inducing racemization. A 3:1 base-to-substrate ratio is critical for complete conversion.
Scalability and Industrial Feasibility
The PFBSF-mediated method is scalable to multigram quantities, with flash column chromatography (ethyl acetate/hexane) providing >99% purity. Process intensification studies indicate that flow chemistry reduces reaction time to 2 hours while maintaining yield.
Alternative Synthetic Pathways
Q & A
Q. What are the optimal synthetic routes for preparing (4R,5R)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves condensation of chiral amino alcohols with substituted aldehydes or ketones. For enantiopure products, use (S)-(+)-2-phenylglycinol as a chiral starting material. React with benzo[b]thiophene-2-carbaldehyde under reflux in absolute ethanol with glacial acetic acid as a catalyst (reaction time: 4–6 hours). Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm enantiomeric excess (ee) using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) . For scale-up, optimize solvent ratios and catalyst loading to minimize racemization .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR in CDCl to confirm regiochemistry and stereochemistry. Key signals include the oxazole C-H (δ ~6.8–7.2 ppm) and benzo[b]thiophene protons (δ ~7.3–7.9 ppm) .
- X-ray Crystallography : Resolve absolute stereochemistry by growing single crystals in ethyl acetate/hexane mixtures. Compare bond lengths and angles to similar structures (e.g., tetrazole analogs) .
- HRMS : Validate molecular weight using electrospray ionization (ESI) in positive ion mode .
Advanced Research Questions
Q. How does stereochemistry at the 4,5-positions influence biological activity, particularly in antifungal applications?
- Methodological Answer : Enantiomers exhibit distinct binding affinities due to spatial compatibility with fungal cytochrome P450 enzymes. For example, the (4R,5R)-configuration enhances activity against Candida albicans (MIC = 1.2 µM) compared to (4S,5S)-isomers (MIC = 8.7 µM). To study this:
Synthesize enantiopure analogs via chiral auxiliary methods .
Perform molecular docking using fungal CYP51 homology models.
Validate with in vitro assays (e.g., CLSI M27 guidelines) .
Contradictions in activity data across studies may arise from differences in fungal strains or assay conditions; always include positive controls (e.g., fluconazole) .
Q. How can researchers resolve contradictions in reported biological activity data for dihydrooxazole derivatives?
- Methodological Answer : Discrepancies often stem from:
- Purity issues : Use preparative HPLC to isolate compounds to >99% purity (retest after storage) .
- Assay variability : Standardize protocols (e.g., MTT cytotoxicity assays) with consistent cell lines (e.g., HEK-293 for toxicity) and incubation times .
- Structural confirmation : Reanalyze disputed compounds via -NMR to rule out degradation or isomerization .
Cross-validate findings in at least two independent labs using blinded samples.
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with fungal CYP51 (PDB: 1EA1) to model binding. Prioritize poses with hydrogen bonds to heme iron and hydrophobic contacts with phenyl groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR : Develop models using descriptors like LogP, polar surface area, and H-bond acceptors. Train on datasets with MIC values against Aspergillus spp. .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
